2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone
Overview
Description
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of a drug substance
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theEstrogen receptor beta . This receptor is a part of the nuclear receptor family of intracellular receptors and plays crucial roles in regulating development, metabolism, and reproductive processes .
Mode of Action
Compounds with similar structures have been found to bind to their targets with an affinity similar to that of esr1, and activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner .
Biochemical Pathways
The interaction with estrogen receptors suggests potential involvement in pathways related todevelopment, metabolism, and reproductive processes .
Pharmacokinetics
Similar compounds have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action.
Result of Action
Given its potential interaction with estrogen receptors, it may influence gene expression and subsequently alter cellular functions related to development, metabolism, and reproduction .
Biochemical Analysis
Biochemical Properties
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with acetylcholinesterase, an enzyme crucial for breaking down acetylcholine in the nervous system. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, the compound may bind to serotonin receptors, influencing neurotransmitter release and uptake . These interactions highlight its potential as a modulator of neurotransmitter systems.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters. By modulating acetylcholine and serotonin levels, the compound can affect gene expression related to these pathways . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic processes, potentially leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition can lead to prolonged neurotransmitter signaling. Additionally, the compound may act as an agonist or antagonist at serotonin receptors, modulating their activity and influencing downstream signaling pathways.
Preparation Methods
The synthesis of 2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, diphenylvinylsulfonium triflate, and PhSH . Major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is explored for its potential therapeutic properties, including antibacterial, antiviral, antipsychotic, and antidepressant activities . Additionally, it is investigated for its potential use in treating diseases such as Parkinson’s and Alzheimer’s . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone can be compared with other similar compounds, such as 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine . These compounds share structural similarities but differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific combination of the piperazine and ethanone moieties, which contribute to its distinct chemical and biological activities .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-16-7-4-8-17(13-16)21-11-9-20(10-12-21)14-18(22)15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVAYBJBTHCYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215214 | |
Record name | 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250714-00-2 | |
Record name | 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=250714-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(3-Chlorophenyl)-1-piperazinyl]-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201215214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.